5-Chloropyrazolo[1,5-a]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine derivatives has been explored through various methods, aiming to enhance structural diversity and potential applications. Recent advances have introduced efficient synthetic pathways, including the use of ultrasound sonochemical methods and regioselective syntheses in aqueous media, demonstrating the compound's versatility and adaptability in synthetic chemistry. These methodologies highlight the emphasis on creating efficient, high-yield routes to access this scaffold, underscoring its importance across different scientific fields (Arias-Gómez et al., 2021), (Kaping et al., 2020).
Molecular Structure Analysis
The molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidine is pivotal for its chemical behavior and properties. X-ray crystallography studies have provided insight into the regioselectivity of synthetic reactions, offering a detailed understanding of the compound's structural characteristics. This analysis is crucial for the rational design of derivatives with desired physical and chemical properties, guiding future synthetic efforts (Kaping et al., 2020).
Chemical Reactions and Properties
5-Chloropyrazolo[1,5-a]pyrimidine engages in various chemical reactions, underscoring its reactivity and functional versatility. Its ability to undergo different synthetic transformations allows for the creation of a wide array of derivatives, each possessing unique properties suitable for diverse applications. These chemical properties are fundamental to expanding the compound's utility in medicinal chemistry and beyond (Arias-Gómez et al., 2021).
Physical Properties Analysis
The physical properties of 5-Chloropyrazolo[1,5-a]pyrimidine, including its photophysical characteristics, play a significant role in its applications in material science. These properties are directly influenced by the compound's molecular structure, with research focusing on understanding and optimizing these aspects for specific applications.
Chemical Properties Analysis
The chemical properties of 5-Chloropyrazolo[1,5-a]pyrimidine, such as its reactivity with different reagents and conditions, are essential for its functionality in synthetic chemistry. Studies on its regioselective synthesis and reactions with various substrates have contributed to a comprehensive understanding of its chemical behavior, facilitating the development of new compounds with potential biological activities (Arias-Gómez et al., 2021), (Kaping et al., 2020).
Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes
- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs), including 5-Chloropyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . Their photophysical properties are tunable, which means they can be adjusted to suit specific requirements .
- Results/Outcomes : The PPs have tunable photophysical properties, with absorption and emission behaviors improving with electron-donating groups (EDGs) at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Potential Drugs in the Treatment of Cancer
- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine, are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .
- Results/Outcomes : The synthesized pyrazolo[3,4-b]pyridines have shown potential cytotoxic activity against cervical HeLa and prostate DU 205 cancer cell lines .
3. Fluorescent Materials and Bio-Probes
- Application Summary : The photobleaching characteristics and stability at extreme pH values of fluorescent compounds, including 5-Chloropyrazolo[1,5-a]pyrimidine, are critical to their application as fluorescent materials and bio-probes .
- Results/Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
4. Treatment of Inflammatory or Viral Diseases
- Application Summary : Pyrazolo[1,5-a]pyrimidines, including 5-Chloropyrazolo[1,5-a]pyrimidine, are promising medical pharmacophores in structures as potential drugs in the treatment of inflammatory or viral diseases .
3. Fluorescent Materials and Bio-Probes
- Application Summary : The photobleaching characteristics and stability at extreme pH values of fluorescent compounds, including 5-Chloropyrazolo[1,5-a]pyrimidine, are critical to their application as fluorescent materials and bio-probes .
- Results/Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
4. Treatment of Inflammatory or Viral Diseases
Safety And Hazards
properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRLWNMBTYGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610501 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidine | |
CAS RN |
29274-24-6 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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